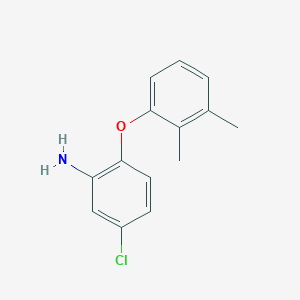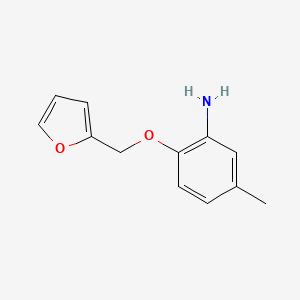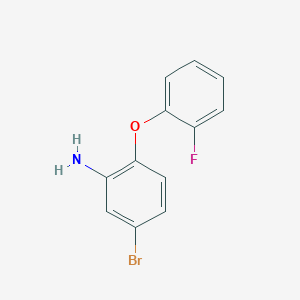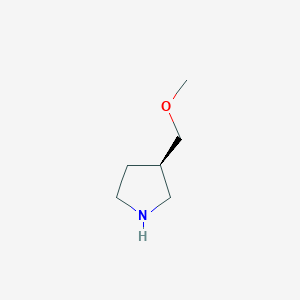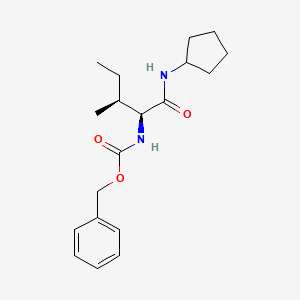
1-(4-Nitrophényl)pipéridine-4-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for 1-(4-Nitrophenyl)piperidine-4-carboxamide are not found, there are general methods for synthesizing piperidine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Recherche en protéomique
1-(4-Nitrophényl)pipéridine-4-carboxamide: est utilisé dans la recherche en protéomique en tant que produit spécialisé . Sa structure moléculaire permet des interactions spécifiques avec les protéines, ce qui peut être crucial pour comprendre la fonction des protéines et les réseaux d'interaction au sein des cellules.
Affinité pour le récepteur sigma
Ce composé a été impliqué dans la conception et la synthèse de nouveaux dérivés pour évaluer la liaison aux récepteurs σ1 et σ2 . Les modifications de l'atome d'azote amide du cycle pipéridine peuvent affecter de manière significative l'affinité pour ces récepteurs, qui sont impliqués dans plusieurs troubles neurologiques.
Recherche sur la maladie d'Alzheimer
Dans le contexte de la maladie d'Alzheimer (MA), les dérivés de This compound ont été explorés comme inhibiteurs de la glutaminyl cyclase sécrétoire (sQC) . La surexpression de la sQC dans le cerveau atteint de MA conduit à la formation de peptides neurotoxiques, ce qui en fait une cible pour l'intervention thérapeutique.
Activité antimicrobienne
Des dérivés de ce composé ont été criblés pour leur activité contre Mycobacterium abscessus . Cette recherche est significative car M. abscessus est un agent pathogène difficile à traiter en raison de sa résistance intrinsèque aux multimédicaments.
Traitement du diabète
Le composé a été étudié comme agoniste partiel de GPBA, un récepteur activé par les acides biliaires . L'activation de GPBA peut conduire à une augmentation des niveaux d'AMPc et à la sécrétion d'incrétines et d'insuline, suggérant des applications potentielles dans le traitement du diabète.
Inhibition du VIH-1
This compound: les dérivés ont été étudiés comme antagonistes du CCR5 avec une activité anti-VIH-1 puissante . L'introduction de groupes polaires dans la structure s'est avérée améliorer la stabilité métabolique et réduire la lipophilie, renforçant son potentiel en tant qu'agent thérapeutique.
Gestion de l'hypertension
Le composé a fait partie de la synthèse et de l'évaluation pharmacologique de nouveaux dérivés comme agents antihypertenseurs . Ces dérivés présentent une activité inhibitrice contre les canaux calciques de type T, qui sont pertinents dans la régulation de la pression artérielle.
Base de données sur les propriétés chimiques
Enfin, les propriétés chimiques du composé sont documentées dans des bases de données telles que le NIST Chemistry WebBook, qui fournit des données utiles aux chercheurs dans divers domaines .
Orientations Futures
While specific future directions for the study of 1-(4-Nitrophenyl)piperidine-4-carboxamide are not found in the literature, research on piperidine derivatives continues to be an active area of study. For instance, the design and synthesis of novel piperidine derivatives for potential use as anti-tubercular agents have been reported . This suggests that the development of new piperidine derivatives, including potentially 1-(4-Nitrophenyl)piperidine-4-carboxamide, could be a future direction in medicinal chemistry research.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as piperidine-4-carboxamides, have been found to target dna gyrase in mycobacterium abscessus . DNA Gyrase is an essential enzyme involved in DNA replication, transcription, and repair .
Mode of Action
Piperidine-4-carboxamides, a related class of compounds, have been shown to inhibit the activity of dna gyrase in mycobacterium abscessus . This inhibition could potentially lead to the prevention of DNA replication and transcription, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
Given its potential inhibition of dna gyrase, it could affect the dna replication and transcription pathways .
Result of Action
If it acts similarly to piperidine-4-carboxamides, it could potentially inhibit the growth and proliferation of certain bacteria by preventing dna replication and transcription .
Analyse Biochimique
Biochemical Properties
1-(4-Nitrophenyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. The compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity . This interaction results in the disruption of DNA replication and transcription processes, making it a potential candidate for antimicrobial therapy.
Cellular Effects
1-(4-Nitrophenyl)piperidine-4-carboxamide has been shown to have various effects on different cell types and cellular processes. In Mycobacterium abscessus, the compound exhibits bactericidal and antibiofilm activities . It induces DNA damage by inhibiting DNA gyrase, leading to cell death. Additionally, the compound has been evaluated for its antiviral activity against human coronaviruses, including SARS-CoV-2 . In infected cell lines, it demonstrated significant antiviral activity with low cellular toxicity, indicating its potential as a broad-spectrum antiviral agent.
Molecular Mechanism
The molecular mechanism of 1-(4-Nitrophenyl)piperidine-4-carboxamide involves its binding interactions with DNA gyrase. This inhibition leads to DNA damage and the activation of DNA damage response pathways, such as the recA promoter activity . The compound’s ability to induce DNA damage is similar to that of fluoroquinolones, a class of antibiotics that target DNA gyrase.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Nitrophenyl)piperidine-4-carboxamide have been observed to change over time. The compound’s stability and degradation have been studied in various in vitro and in vivo models . Over time, the compound maintains its inhibitory activity against DNA gyrase, but its long-term effects on cellular function are still under investigation. Studies have shown that the compound remains effective in inhibiting DNA gyrase and inducing DNA damage over extended periods, making it a promising candidate for long-term antimicrobial therapy.
Dosage Effects in Animal Models
The effects of 1-(4-Nitrophenyl)piperidine-4-carboxamide vary with different dosages in animal models. At lower dosages, the compound exhibits significant antimicrobial activity with minimal toxic effects At higher dosages, toxic or adverse effects may be observed, including potential damage to host cells
Metabolic Pathways
1-(4-Nitrophenyl)piperidine-4-carboxamide is involved in various metabolic pathways, including its interaction with enzymes and cofactors . The compound undergoes metabolic transformations, such as N-de-ethylation and hydroxylation, which may affect its activity and efficacy. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(4-Nitrophenyl)piperidine-4-carboxamide within cells and tissues involve interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments are essential for its activity and function. Understanding these transport mechanisms is vital for developing effective delivery strategies for therapeutic applications.
Subcellular Localization
1-(4-Nitrophenyl)piperidine-4-carboxamide’s subcellular localization plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for its interaction with target enzymes and the induction of cellular responses.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDRLSLGWHAFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


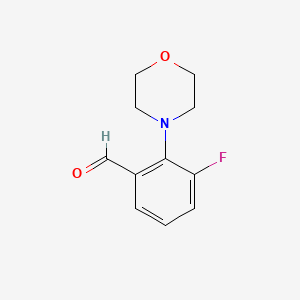
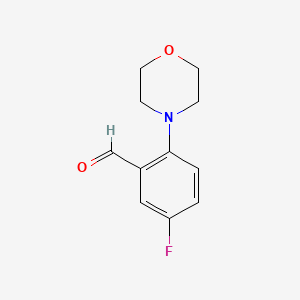
![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)


![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)
